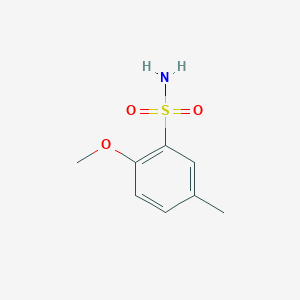

2-Methoxy-5-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBCTZQYASZPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358499 | |

| Record name | 2-methoxy-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-49-3 | |

| Record name | 2-methoxy-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Navigating the Physicochemical Landscape of 2-Methoxy-5-methylbenzenesulfonamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of the compound 2-Methoxy-5-methylbenzenesulfonamide. The information presented herein is intended to support research, development, and formulation activities by providing a foundational understanding of the molecule's physicochemical properties. It is important to note that while extensive research has been conducted on the broader class of sulfonamides, specific quantitative solubility and stability data for 2-Methoxy-5-methylbenzenesulfonamide is limited in publicly accessible literature. Therefore, this guide synthesizes general knowledge of sulfonamide behavior to infer the likely properties of the target compound, supplemented with any specific data that is available.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methoxy-5-methylbenzenesulfonamide is crucial for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | PubChem |

| Molecular Weight | 201.24 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| pKa (predicted) | ~9.5 (amine group) | ChemAxon |

| LogP (predicted) | 1.2 | ChemAxon |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Solubility Profile

Qualitative Solubility Assessment:

-

Aqueous Solubility: As a weakly acidic compound, the aqueous solubility of 2-Methoxy-5-methylbenzenesulfonamide is expected to be pH-dependent. At pH values significantly below its pKa, the compound will exist predominantly in its neutral form, which is likely to have low aqueous solubility. As the pH increases above the pKa, the sulfonamide group will deprotonate, forming a more soluble salt.

-

Organic Solvent Solubility: The compound is anticipated to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and acetonitrile. Its solubility in non-polar solvents like hexane is expected to be low. For a related compound, R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide, it is described as slightly soluble in chloroform and methanol[1].

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standardized method for determining the equilibrium solubility of a compound is the shake-flask method.

Stability Profile

The stability of 2-Methoxy-5-methylbenzenesulfonamide is a critical parameter for its handling, storage, and formulation. While specific stability data is scarce, the known degradation pathways for sulfonamides provide a strong indication of its potential liabilities.

Hydrolytic Stability

Sulfonamides, as a class, are generally susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.

-

Acidic Conditions: In acidic solutions, the primary degradation pathway for many sulfonamides involves the cleavage of the sulfonamide (S-N) bond.

-

Neutral and Basic Conditions: Studies on various sulfonamides have shown that they are generally more stable at neutral and alkaline pH. For example, many sulfonamides are hydrolytically stable at pH 7.0 and 9.0[2].

Experimental Protocol for Forced Hydrolysis Study:

References

"2-Methoxy-5-methylbenzenesulfonamide" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a key structural feature in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. This document provides a comprehensive overview of the chemical identifiers, properties, and a representative synthesis protocol for 2-Methoxy-5-methylbenzenesulfonamide. While specific biological data for this compound is limited in publicly available literature, the known activities of structurally similar sulfonamides suggest potential applications in medicinal chemistry and drug discovery.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and computed physicochemical properties for 2-Methoxy-5-methylbenzenesulfonamide is provided below.

| Identifier Type | Value | Source |

| CAS Number | 82020-49-3 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO₃S | [3] |

| Molecular Weight | 201.24 g/mol | [3] |

| IUPAC Name | 2-methoxy-5-methylbenzene-1-sulfonamide | [2] |

Note: Physicochemical properties are computationally predicted and should be confirmed through experimental analysis.

Experimental Protocols

Representative Synthesis of 2-Methoxy-5-methylbenzenesulfonamide

The synthesis can be envisioned in two main steps:

-

Chlorosulfonation of 1-methoxy-4-methylbenzene: 1-methoxy-4-methylbenzene is reacted with chlorosulfonic acid to yield 2-methoxy-5-methylbenzenesulfonyl chloride.

-

Amination of 2-methoxy-5-methylbenzenesulfonyl chloride: The resulting sulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonia, to form the final product, 2-Methoxy-5-methylbenzenesulfonamide.

Step 1: Synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride

-

Materials: 1-methoxy-4-methylbenzene, Chlorosulfonic acid, Dichloromethane (solvent).

-

Procedure: 1-methoxy-4-methylbenzene is dissolved in a chlorinated solvent like dichloromethane and cooled to a low temperature (e.g., 0-5 °C) in an ice bath. Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete reaction. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed (e.g., with water and brine), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 2-methoxy-5-methylbenzenesulfonyl chloride.[5]

Step 2: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide

-

Materials: 2-methoxy-5-methylbenzenesulfonyl chloride, Aqueous ammonia.

-

Procedure: The crude 2-methoxy-5-methylbenzenesulfonyl chloride is slowly added to a stirred, cooled solution of concentrated aqueous ammonia. The reaction is typically exothermic and should be controlled by cooling. After the addition, the mixture is stirred for a period to allow for the completion of the amination reaction. The resulting solid precipitate, 2-Methoxy-5-methylbenzenesulfonamide, is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Potential Biological Activities of Structurally Related Compounds

While experimental data on the biological activity of 2-Methoxy-5-methylbenzenesulfonamide is not available in the reviewed literature, the broader class of sulfonamides is known for a wide range of pharmacological effects. These activities are often dependent on the specific substitution patterns on the aromatic ring and the sulfonamide nitrogen.

Anticancer Activity: Numerous benzenesulfonamide derivatives have been investigated for their anticancer properties. For instance, certain derivatives have shown potent anticancer activities against cell lines like the MCF-7 breast carcinoma cell line.[8] The proposed mechanisms often involve the inhibition of key enzymes or disruption of cellular processes like microtubule formation.[8]

Antioxidant Activity: Some sulfonamide derivatives have demonstrated significant antioxidant activity.[8][9] This is often evaluated through assays such as DPPH radical scavenging.[8][9] The presence of electron-donating groups on the aromatic ring can contribute to this activity.

It is important to note that these are general activities of the sulfonamide class, and dedicated research would be required to determine if 2-Methoxy-5-methylbenzenesulfonamide possesses any of these properties.

Visualizations

The following diagrams illustrate the proposed synthetic pathway for 2-Methoxy-5-methylbenzenesulfonamide.

References

- 1. 2-Methoxy-5-methylbenzenesulfonamide|82020-49-3 [benchchem.com]

- 2. 2-Methoxy-5-methylbenzene-1-sulfonamide | 82020-49-3 | HDA02049 [biosynth.com]

- 3. AstaTech, Inc. (Page 137) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 6. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Potential Biological Activities of 2-Methoxy-5-methylbenzenesulfonamide Derivatives

Introduction: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2] Derivatives of this core structure are explored for their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1] This technical guide focuses on the derivatives of a specific scaffold, 2-Methoxy-5-methylbenzenesulfonamide, summarizing key findings on their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation. The strategic placement of the methoxy and methyl groups on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them a subject of significant interest for researchers and drug development professionals.

General Synthesis of 2-Methoxy-5-methylbenzenesulfonamide Derivatives

The synthesis of 2-Methoxy-5-methylbenzenesulfonamide derivatives typically follows a well-established chemical pathway. The primary method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with a variety of primary or secondary amines. This reaction is generally conducted in an organic solvent under basic conditions to neutralize the hydrochloric acid that is formed as a byproduct.[3]

Anticancer Activity

Derivatives of the benzenesulfonamide scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.

Mechanisms of Action

-

Carbonic Anhydrase (CA) Inhibition: Many solid tumors overexpress specific carbonic anhydrase isoforms, particularly CA IX, to adapt to hypoxic conditions by managing pH.[4][5] Sulfonamides are classic CA inhibitors, and derivatives can be designed to selectively target tumor-associated isoforms like CA IX over cytosolic isoforms (e.g., CA II), making them promising anticancer agents.[4][5]

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers. Specific 2-methoxy-3-sulfonamino-benzamide derivatives have been shown to significantly inhibit this pathway, leading to reduced tumor growth.[6]

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in colorectal cancer cells, contributing to cell growth and survival.[7] A derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to inhibit colon cancer cell growth by targeting COX-2.[7]

Quantitative Data: In Vitro Anticancer Activity

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Chalcone-sulfonamide hybrids | MCF-7 (Breast) | ~5 | [3] |

| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [4] |

| Aryl thiazolone-benzenesulfonamides | MCF-7 (Breast) | 1.52 - 6.31 | [4] |

| 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | MCF-7 (Breast) | 1 - 10 | [8] |

| 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | SK-MEL-28 (Melanoma) | 1 - 10 | [8] |

| 2-(4-methylbenzenesulphonamido)pentanedioic acid amides | Various | Low cytotoxic effects | [9] |

| Triazine-sulfonamide hybrids | HCT-116 (Colon) | 3.6 - 11.0 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a CO2 incubator at 37°C.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized sulfonamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]

Enzyme Inhibition

The sulfonamide moiety is a well-known zinc-binding group, making its derivatives potent inhibitors of metalloenzymes, particularly Carbonic Anhydrases.

Mechanism of Action

Carbonic Anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of CO2.[11] The sulfonamide group (-SO2NH2) of the inhibitor coordinates to the Zn(II) ion in the enzyme's active site, displacing the catalytic zinc-bound water/hydroxide molecule and blocking access for the substrate.[11][12]

Quantitative Data: Enzyme Inhibition

| Derivative Class | Target Enzyme | Inhibition (KI or IC50) | Reference |

| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 45.5 nM (KI) | [13] |

| Hydrazonobenzenesulfonamides | hCA II | 8.05 - 68.7 nM (KI) | [13] |

| Hydrazonobenzenesulfonamides | hCA IX / XII | Low nM range | [13] |

| Aryl thiazolone-benzenesulfonamides | hCA IX | 10.93 - 25.06 nM (IC50) | [4] |

| Aryl thiazolone-benzenesulfonamides | hCA II | 1.55 - 3.92 µM (IC50) | [4] |

| Triazole-benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [12] |

| Triazole-benzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [12] |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase | 0.24 µM (IC50) | [14] |

| Thiazole-benzoic acid derivatives | Protein Kinase CK2 | 0.014 - 0.017 µM (IC50) | [15] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine CA inhibitory activity is the stopped-flow CO2 hydrase assay.

-

Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., Tris-HCl). The sulfonamide inhibitors are dissolved in a solvent like DMSO to create stock solutions, which are then diluted to various concentrations.

-

Assay Procedure: The assay measures the enzyme's ability to hydrate CO2. The enzyme and inhibitor are pre-incubated together for a short period.

-

Stopped-Flow Measurement: This mixture is then rapidly mixed with a CO2-saturated solution in the stopped-flow instrument. The hydration of CO2 to bicarbonate and a proton causes a pH change.

-

pH Indicator: A pH indicator (e.g., phenol red) is included in the reaction mixture. The change in absorbance of this indicator, resulting from the pH drop, is monitored over time at a specific wavelength.

-

Data Analysis: The initial rates of the reaction are determined from the absorbance curves. The inhibitory activity is calculated, and the data are used to determine the inhibition constant (KI) by fitting to appropriate enzyme kinetic models.[13]

Antimicrobial Activity

Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections.[1] Their derivatives continue to be investigated for novel antimicrobial properties.

Mechanism of Action

The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[16] Bacteria require folic acid for the synthesis of nucleotides and, consequently, for DNA replication and survival. Humans are unaffected as they obtain folic acid from their diet.

Quantitative Data: Antimicrobial Activity

| Derivative Class | Microorganism | MIC (µg/mL or µmol/L) | Reference |

| 2,4,6-Trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria | 7.81 - 15.62 µg/mL | [17] |

| Pyrazoline/Hydrazone derivatives | Various bacteria/fungi | 32 - 512 µg/mL | [18] |

| 5-Chloro-2-hydroxybenzamide sulfonamides | S. aureus (MRSA) | 15.62 - 31.25 µmol/L | [19] |

| 5-Chloro-2-hydroxybenzylideneamino sulfonamides | M. kansasii | 1 - 4 µmol/L | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The microbroth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]

Anti-inflammatory Activity

Certain methoxyphenolic and sulfonamide compounds have shown potent anti-inflammatory effects, targeting key pathways in the inflammatory response.

Mechanisms of Action

-

Suppression of NF-κB and MAPK Pathways: Inflammatory stimuli like lipopolysaccharide (LPS) activate critical signaling pathways, including NF-κB and MAPKs (p38, ERK1/2, JNK).[20] This leads to the production of pro-inflammatory mediators. Compounds like 2-methoxy-4-vinylphenol have been shown to inhibit the activation of these pathways, thereby reducing inflammation.[20][21]

-

Inhibition of Pro-inflammatory Mediators: A primary outcome of NF-κB activation is the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins (PGE2), respectively.[20] The anti-inflammatory effect of these derivatives is often demonstrated by their ability to inhibit the production of NO and PGE2.[20]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compound for 1-2 hours.[22]

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression, leading to NO production. The plates are incubated for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected from each well.

-

Griess Reaction: An aliquot of the supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo compound.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve prepared using known concentrations of sodium nitrite.[21]

Conclusion

Derivatives of 2-Methoxy-5-methylbenzenesulfonamide represent a versatile and promising chemical scaffold for the development of new therapeutic agents. The accumulated evidence highlights their significant potential across multiple domains, including oncology, infectious diseases, and inflammatory disorders. The primary mechanisms of action, such as the inhibition of key enzymes like carbonic anhydrases and kinases, and the modulation of critical signaling pathways like PI3K/AKT and NF-κB, provide a solid foundation for rational drug design. Future research should focus on optimizing the structure of these derivatives to enhance potency and selectivity for specific biological targets, while also conducting thorough preclinical and clinical evaluations to translate these promising in vitro activities into effective therapies.

References

- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 3. 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide | 1421481-21-1 | Benchchem [benchchem.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-5-amino-N-hydroxybenzamide, a derivative of mesalamine, inhibits colon cancer cell growth through cyclo-oxygenase-2-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 10. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]

- 14. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. R-(-)-5-(2-Aminopropyl)-2-methoxy-benzenesulfonamide.HCl - Rui ming Pharmaceutical [ruimingpharm-eng.com]

- 17. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. turkjps.org [turkjps.org]

- 19. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

"2-Methoxy-5-methylbenzenesulfonamide" literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-methoxy-5-methylbenzenesulfonamide, a substituted aromatic sulfonamide. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from closely related analogues and the broader class of sulfonamides to provide a thorough understanding of its potential synthesis, properties, and biological significance. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first synthetic antibiotics, the sulfa drugs.[1][2] Derivatives of this core structure continue to be explored for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4] This document serves as a resource for researchers interested in the chemistry and potential applications of 2-methoxy-5-methylbenzenesulfonamide and its derivatives.

Historical Context: The Dawn of the Antibiotic Era

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the age of synthetic antimicrobial therapy.[1] The journey began with the synthesis of Prontosil, a sulfonamide-containing dye, by German chemist Gerhard Domagk. Its remarkable efficacy against bacterial infections in vivo led to the realization that the active agent was a metabolite, sulfanilamide.[5] This discovery opened the floodgates for the development of a vast array of sulfa drugs, which work by competitively inhibiting the bacterial enzyme dihydropteroate synthase, essential for folic acid synthesis.[5][6][7] This mechanism selectively targets bacteria as humans obtain folic acid from their diet.[7] The success of sulfonamides spurred further research into this versatile scaffold, leading to the discovery of derivatives with a wide spectrum of biological activities beyond their antimicrobial properties.

Physicochemical Properties

| Property | 2-Methoxy-5-methylbenzenesulfonamide (Predicted) | Benzenesulfonamide (Experimental) | 2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide (Calculated)[8] |

| Molecular Formula | C₈H₁₁NO₃S[9] | C₆H₇NO₂S[10] | C₁₃H₁₄N₂O₃S[8] |

| Molecular Weight | 201.25 g/mol [9] | 157.20 g/mol [11] | 278.33 g/mol [8] |

| Melting Point | Not available | 150 - 152 °C[12] | Not available |

| Boiling Point | Not available | 288 °C[11] | Not available |

| Water Solubility | Predicted to be low | 4.3 g/L (16 °C)[4] | Not available |

| logP (Octanol/Water) | Not available | Not available | 1.7[8] |

| pKa | Not available | 10.1[4] | Not available |

Synthesis of 2-Methoxy-5-methylbenzenesulfonamide

A plausible synthetic route to 2-methoxy-5-methylbenzenesulfonamide involves a two-step process starting from 2-methoxy-5-methylaniline. This involves the formation of a sulfonyl chloride intermediate, followed by amination.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-methoxy-5-methylbenzenesulfonamide.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride

This procedure is adapted from general methods for the synthesis of aryl sulfonyl chlorides from anilines.

-

Diazotization: 2-Methoxy-5-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is poured into ice-water. The precipitated crude 2-methoxy-5-methylbenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Step 2: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide

This procedure is a general method for the amination of aryl sulfonyl chlorides.[3]

-

Reaction: The crude or purified 2-methoxy-5-methylbenzenesulfonyl chloride is added portion-wise to an excess of concentrated aqueous ammonia with stirring in an ice bath to control the exothermic reaction.

-

Stirring: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: The precipitated solid, 2-methoxy-5-methylbenzenesulfonamide, is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove any remaining ammonia and ammonium chloride. It can then be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for 2-methoxy-5-methylbenzenesulfonamide, the broader class of sulfonamides exhibits a wide range of pharmacological effects. The potential activities of the target compound can be inferred from these general activities and from studies on its close structural analogs.

Antimicrobial Activity

The primary and most well-known activity of sulfonamides is their antibacterial effect.[13] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5][6] This inhibition disrupts the production of purines and pyrimidines, ultimately halting DNA synthesis and bacterial replication.

Caption: General mechanism of antibacterial action of sulfonamides.

Anticancer Activity

Numerous benzenesulfonamide derivatives have been investigated for their anticancer properties.[14] The mechanisms of action are diverse and include:

-

Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[15] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis.

-

Tubulin Polymerization Inhibition: Certain sulfonamides can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The sulfonamide scaffold has been incorporated into molecules designed to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[16]

Other Potential Activities

Benzenesulfonamide derivatives have also been explored for a variety of other therapeutic applications, including as:

The specific substitution pattern of 2-methoxy and 5-methyl groups on the benzene ring of the target compound will influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn will determine its specific biological targets and potency. Further research is required to elucidate the precise biological profile of 2-methoxy-5-methylbenzenesulfonamide.

Conclusion

2-Methoxy-5-methylbenzenesulfonamide is a simple sulfonamide for which there is a paucity of direct scientific literature. However, based on the well-established chemistry and diverse biological activities of the sulfonamide class of compounds, it represents a potentially valuable scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its historical context, a plausible synthetic route, and an overview of the potential biological activities that could be explored. Researchers and drug development professionals are encouraged to use this information as a starting point for the synthesis and biological evaluation of this and related compounds.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. drugs.com [drugs.com]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. 2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide | C13H14N2O3S | CID 645853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-methoxy-5-methylbenzenesulfonamide [stenutz.eu]

- 10. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Benzenesulfonamide CAS 98-10-2 | 821959 [merckmillipore.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Technical Guide: 2-Methoxy-5-methylbenzenesulfonamide (CAS 82020-49-3)

Executive Summary

2-Methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative. While specific data on its safety, handling, and biological activity are limited, general principles for handling aromatic sulfonamides should be strictly followed. This guide provides an overview of what can be inferred from related compounds, emphasizing the need for caution due to the lack of specific data.

Safety and Handling

Due to the absence of a specific MSDS for 2-Methoxy-5-methylbenzenesulfonamide, the following precautions are based on general knowledge of sulfonamide compounds and data from related molecules.

Hazard Identification

Benzenesulfonamide derivatives can vary in their hazard profiles. Some related compounds are known to cause skin and eye irritation.[1][2][3] Inhalation of dust may cause respiratory tract irritation.[3] The toxicological properties of 2-Methoxy-5-methylbenzenesulfonamide have not been thoroughly investigated.

General Hazard Statements for Related Sulfonamides:

-

H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat, long sleeves, and closed-toe shoes are required. Ensure exposed skin is covered.

-

Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Physicochemical Data

Specific experimental data for 2-Methoxy-5-methylbenzenesulfonamide is not available. The following table contains computed data for related compounds.

| Property | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | N-Methylbenzenesulfonamide | 5-Amino-2-methylbenzenesulfonamide |

| Molecular Formula | C10H13NO4S | C7H9NO2S | C7H10N2O2S |

| Molecular Weight | 243.28 g/mol [4] | 171.22 g/mol | 186.24 g/mol |

| Appearance | Data Not Available | Solid | Solid |

| Melting Point | Data Not Available | 78-80 °C | 168-171 °C |

First Aid Measures

The following first aid measures are general recommendations for sulfonamide compounds and should be adapted based on the specific exposure situation.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Biological Activity and Experimental Use

There is currently no available information in scientific literature or public databases regarding the biological activity, signaling pathways, or specific experimental uses of 2-Methoxy-5-methylbenzenesulfonamide. The broader class of sulfonamides is known to have a wide range of biological activities, including antimicrobial and anticancer effects.[5] However, it is not possible to extrapolate these general activities to this specific, uncharacterized compound.

Experimental Protocols

No published experimental protocols specifically utilizing 2-Methoxy-5-methylbenzenesulfonamide have been identified.

Visualizations

Due to the lack of information on signaling pathways or experimental workflows for 2-Methoxy-5-methylbenzenesulfonamide, no diagrams can be generated.

Conclusion

The information available for 2-Methoxy-5-methylbenzenesulfonamide (CAS 82020-49-3) is extremely limited. Researchers and drug development professionals are strongly advised to treat this compound as a substance of unknown toxicity and to implement the highest safety standards during handling and disposal. Further research is required to characterize its physicochemical properties, toxicological profile, and biological activity before it can be safely utilized in a research or development setting.

References

Crystal Structure Analysis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. The document outlines the experimental protocols for synthesis and crystallization, presents a detailed summary of crystallographic data, and discusses the key structural features of the molecule. This guide is intended for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development to facilitate a deeper understanding of the solid-state properties of this class of compounds.

Introduction

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry. Understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into the molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice. This guide details the crystallographic analysis of the title compound.

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide was achieved by reacting para-toluenesulfonyl chloride with o-anisidine in the presence of aqueous sodium carbonate to maintain a pH of 8-10. The resulting precipitate was filtered, washed with water, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane (DCM) solution[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer. Data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. A multi-scan absorption correction was applied to the data. The structure was solved by direct methods and refined by full-matrix least-squares on F². All C-H and H-atoms were positioned with idealized geometry and refined using a riding model[1].

Data Presentation

The crystallographic data and refinement parameters for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value[1] |

| Empirical Formula | C₁₄H₁₅NO₃S |

| Formula Weight | 277.33 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7395 (9) |

| b (Å) | 11.4906 (6) |

| c (Å) | 18.6968 (10) |

| V (ų) | 2736.9 (3) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.346 |

| Absorption Coefficient (mm⁻¹) | 0.24 |

| F(000) | 1168 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 13798 |

| Independent Reflections | 3376 |

| R_int | 0.086 |

| Final R indices [I > 2σ(I)] | R1 = 0.050, wR2 = 0.143 |

| R indices (all data) | R1 = 0.143, wR2 = 0.143 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å)[1] |

| S1–O1 | 1.429 (2) |

| S1–O2 | 1.432 (2) |

| S1–N1 | 1.631 (2) |

| S1–C1 | 1.757 (3) |

| N1–C7 | 1.418 (3) |

| O3–C8 | 1.359 (3) |

| O3–C14 | 1.424 (3) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°)[1] |

| O1–S1–O2 | 119.32 (14) |

| O1–S1–N1 | 108.43 (13) |

| O2–S1–N1 | 104.86 (12) |

| O1–S1–C1 | 106.45 (14) |

| O2–S1–C1 | 109.52 (15) |

| N1–S1–C1 | 107.48 (12) |

| C7–N1–S1 | 124.9 (2) |

Structural Analysis and Visualization

The geometry around the sulfur atom in the SO₂ group is a distorted tetrahedron. A key feature of the molecular conformation is the relative orientation of the aromatic rings. The dihedral angle between the methoxy-substituted and the methyl-substituted aromatic rings is 71.39 (9)°[1]. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which form inversion dimers[1].

Experimental and Analytical Workflow

Conclusion

The crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has been successfully determined by single-crystal X-ray diffraction. The detailed structural data presented in this guide, including bond lengths, bond angles, and intermolecular interactions, provide a fundamental understanding of the solid-state conformation of this molecule. This information is invaluable for computational modeling, structure-based drug design, and the development of new sulfonamide-based therapeutic agents. The established experimental protocols can serve as a basis for the crystallographic analysis of related compounds.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Methoxy-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the quantum chemical analysis of 2-Methoxy-5-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry. Detailed theoretical protocols for Density Functional Theory (DFT) calculations are presented, outlining the methodology for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. This document serves as a blueprint for researchers seeking to computationally characterize this and similar sulfonamide derivatives, offering a standardized approach to generating valuable data for drug design and molecular modeling. All quantitative results are hypothetical and presented for illustrative purposes, based on typical values for similar molecular structures.

Introduction

Sulfonamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities. The compound 2-Methoxy-5-methylbenzenesulfonamide, while less characterized, presents a promising scaffold for further investigation. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its potential mechanism of action and for the rational design of new therapeutic agents.

Quantum chemical calculations offer a powerful, non-experimental approach to obtaining this fundamental information. By employing methods like Density Functional Theory (DFT), we can model the molecule's behavior at the atomic level, providing insights that are often difficult or impossible to obtain through empirical methods alone. This guide outlines the theoretical basis and practical steps for conducting a thorough computational study of 2-Methoxy-5-methylbenzenesulfonamide.

Computational Methodology

The theoretical calculations detailed herein are proposed to be performed using the Gaussian suite of programs. The methodologies are based on established practices for the computational analysis of organic molecules.[1][2]

Geometry Optimization

The initial step involves optimizing the molecular geometry of 2-Methoxy-5-methylbenzenesulfonamide. This is achieved by employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2][3] A 6-311++G(d,p) basis set is proposed to provide a good balance between computational cost and accuracy for this system.[4] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental data if available, providing a validation of the computational model.

Electronic Properties

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. The MEP map is a valuable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Data Presentation: Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data derived from the proposed quantum chemical calculations for 2-Methoxy-5-methylbenzenesulfonamide.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.78 Å |

| S-O1 | 1.45 Å | |

| S-O2 | 1.45 Å | |

| S-N | 1.65 Å | |

| C-O(methoxy) | 1.37 Å | |

| Bond Angle | O1-S-O2 | 120.5° |

| C-S-N | 108.2° | |

| C-O-C(methyl) | 118.5° | |

| Dihedral Angle | C-C-S-N | 85.3° |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3350 | 45.2 | N-H stretch |

| 2 | 3010 | 20.1 | C-H stretch (aromatic) |

| 3 | 2950 | 15.8 | C-H stretch (methyl) |

| 4 | 1340 | 150.3 | SO₂ asymmetric stretch |

| 5 | 1160 | 180.5 | SO₂ symmetric stretch |

| 6 | 1250 | 80.7 | C-O stretch (methoxy) |

Table 3: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Experimental Protocols (Theoretical Framework)

While this guide focuses on theoretical calculations, the following outlines the general computational "experimental" protocol.

Computational Experiment Workflow

Caption: Workflow for quantum chemical calculations.

Signaling Pathways and Logical Relationships (Theoretical)

The following diagram illustrates the logical relationship between the calculated molecular properties and their implications for drug development.

Caption: Logical flow from calculation to application.

Conclusion

This technical guide provides a standardized and in-depth protocol for the quantum chemical investigation of 2-Methoxy-5-methylbenzenesulfonamide. The outlined methodologies, from geometry optimization to the analysis of electronic properties, offer a robust framework for generating data that can significantly contribute to the understanding of its chemical behavior. The hypothetical data presented in the tables and the workflows visualized in the diagrams serve as a practical template for researchers in the field of computational chemistry and drug development. By applying these computational techniques, a deeper understanding of the structure-activity relationships of sulfonamide derivatives can be achieved, paving the way for the design of novel and more effective therapeutic agents.

References

Application Note: Synthesis and Purification of 2-Methoxy-5-methylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed two-step protocol for the synthesis of 2-Methoxy-5-methylbenzenesulfonamide, a valuable building block in medicinal chemistry. The synthesis involves the chlorosulfonation of 4-methoxytoluene to form the key intermediate, 2-methoxy-5-methylbenzenesulfonyl chloride, followed by amination to yield the final product. The protocol also includes a robust method for the purification of the final compound by recrystallization. This procedure is designed to be efficient and scalable, providing good yields and high purity.

Introduction

Benzenesulfonamides are a critical class of organic compounds widely recognized for their diverse pharmacological activities and applications as intermediates in drug discovery. 2-Methoxy-5-methylbenzenesulfonamide (C₈H₁₁NO₃S) is an aromatic sulfonamide that serves as a versatile scaffold for the synthesis of more complex molecules.[1] Its structure, featuring methoxy and methyl substitutions, allows for various synthetic modifications. This document outlines a reliable and reproducible method for its preparation and purification.

Reaction Scheme

The synthesis is performed in two sequential steps:

-

Step 1: Chlorosulfonation of 4-Methoxytoluene

4-Methoxytoluene reacts with chlorosulfonic acid to yield 2-methoxy-5-methylbenzenesulfonyl chloride.

-

Step 2: Amination of 2-methoxy-5-methylbenzenesulfonyl chloride

The sulfonyl chloride intermediate reacts with aqueous ammonia to form the final product, 2-Methoxy-5-methylbenzenesulfonamide.

Experimental Protocols

3.1. Materials and Equipment

-

Reagents: 4-Methoxytoluene (p-cresyl methyl ether) (>98%)[2], Chlorosulfonic acid (>99%), Dichloromethane (DCM), Aqueous ammonia (28-30%), Crushed ice, Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), 95% Ethanol.

-

Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, ice bath, reflux condenser, Buchner funnel, vacuum filtration apparatus, rotary evaporator, standard laboratory glassware.

3.2. Step 1: Synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride

-

Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl gas).

-

In an ice bath, cool the flask and charge it with chlorosulfonic acid (40 mL, ~0.6 mol).

-

While maintaining the temperature between 0-5 °C, add 4-methoxytoluene (12.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 60-90 minutes with vigorous stirring. The reaction is exothermic and generates HCl gas.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.[3][4]

-

Work-up: Carefully and slowly pour the reaction mixture onto 250 g of crushed ice in a large beaker with stirring. This should be done in a fume hood as large quantities of HCl gas will be evolved.

-

The sulfonyl chloride will precipitate as a solid or oil. Extract the mixture twice with dichloromethane (2 x 75 mL).

-

Combine the organic layers and wash sequentially with cold water (50 mL), a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield 2-methoxy-5-methylbenzenesulfonyl chloride as a crude solid or oil, which can be used in the next step without further purification.

3.3. Step 2: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide

-

In a 250 mL Erlenmeyer flask, add the crude 2-methoxy-5-methylbenzenesulfonyl chloride from the previous step.

-

Cool the flask in an ice bath and slowly add 100 mL of concentrated aqueous ammonia (28-30%) with constant stirring.[3]

-

A white precipitate of the sulfonamide should form immediately.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.

-

Press the solid as dry as possible on the funnel. The crude product can now be purified.

3.4. Purification by Recrystallization

-

Transfer the crude, moist solid to a 250 mL Erlenmeyer flask.

-

Add a minimum amount of hot 95% ethanol to the flask—just enough to dissolve the solid completely when the solvent is at its boiling point.[5][6] This ensures the solution is saturated.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[7]

-

Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.[8]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol.

-

Dry the crystals in a vacuum oven or air-dry to a constant weight. The final product should be a white, crystalline solid.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Parameter | Step 1: Chlorosulfonation | Step 2: Amination & Purification |

| Starting Material | 4-Methoxytoluene | 2-methoxy-5-methylbenzenesulfonyl chloride |

| Key Reagents | Chlorosulfonic acid | Aqueous Ammonia (28-30%), 95% Ethanol |

| Reaction Time | ~3-4 hours | ~2-3 hours (Amination) |

| Temperature | 0-5 °C, then Room Temp | 0 °C, then Room Temp |

| Expected Yield | ~85-95% (Crude) | ~80-90% (After recrystallization) |

| Purity (HPLC) | N/A (Intermediate) | >98% |

| Appearance | White to off-white solid | White crystalline solid |

Visualization of Experimental Workflow

The logical flow of the synthesis and purification protocol is illustrated below.

Caption: Workflow for the synthesis and purification of 2-Methoxy-5-methylbenzenesulfonamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >98% is expected.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Melting Point (MP): To assess purity. A sharp melting point range indicates a pure compound.

References

- 1. 2-methoxy-5-methylbenzenesulfonamide [stenutz.eu]

- 2. 4-Methoxytoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. Home Page [chem.ualberta.ca]

Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-methoxy-5-methylbenzenesulfonamide derivatives, specifically 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, as a pivotal intermediate in the synthesis of the alpha-adrenergic blocker, Tamsulosin. Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). This document outlines the synthetic pathways, presents key quantitative data, and offers detailed experimental protocols for its preparation.

Application Notes

The synthesis of Tamsulosin heavily relies on the availability of the chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This precursor contains the essential sulfonamide and methoxy-substituted phenyl ring, as well as the chiral aminopropyl side chain that is crucial for the pharmacological activity of the final drug. The primary application of this intermediate is its condensation with a substituted phenoxyethyl moiety to form the Tamsulosin molecule.

Several synthetic strategies have been developed to produce this key intermediate with high enantiomeric purity, including classical chemical synthesis with chiral resolution and more modern chemoenzymatic approaches. The classical routes often involve the synthesis of a racemic mixture followed by resolution using a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid. Chemoenzymatic methods, on the other hand, utilize enzymes like transaminases to achieve high stereoselectivity in the formation of the chiral amine center, offering a more direct and potentially more efficient route to the desired enantiomer.

Data Presentation

The following tables summarize quantitative data from various published synthetic routes for Tamsulosin and its key intermediates.

Table 1: Synthesis of Racemic 5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide

| Step | Reactants | Catalyst/Reagents | Solvent | Yield | Purity | Reference |

| Reductive Amination | 5-(2-oxopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide, Ammonium formate | Palladium (Pd) | Methanol/Water | 92% | High | [1] |

Table 2: Synthesis and Resolution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

| Step | Starting Material | Reagents | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Resolution | (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | (1R)-(-)-10-camphorsulfonic acid | Isopropanol | 25.31% | >99% | [2][3] |

| Recrystallization | R-(-)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide tartarate | Methanol/Water | Methanol/Water | - | 99.40-99.60% | [4] |

Table 3: Synthesis of Tamsulosin from (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

| Step | Reactants | Reagents | Solvent | Yield | Purity (HPLC) | Reference |

| Condensation | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, 2-(o-ethoxyphenoxy)ethyl bromide | Triethyl phosphite, Sodium bicarbonate | Triethyl phosphite | - | - | [2][3] |

| Condensation | R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, o-ethoxyphenoxyethanol-methylsulfonate | NaHCO₃, KI | Dimethylformamide | 85.0% | 99.83% | [5] |

| Chemoenzymatic Synthesis | (R)-5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide, 2-(2-ethoxyphenoxy)ethyl methanesulfonate | NaHCO₃, NaI | Acetonitrile | 87% | - | [6] |

Experimental Protocols

Protocol 1: Synthesis of Racemic 5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide

This protocol is adapted from a chemoenzymatic synthesis route for Tamsulosin.

Materials:

-

5-(2-oxopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide (ketone precursor)

-

Ammonium formate

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH), deoxygenated

-

Water (H₂O), deoxygenated

Procedure:

-

In a round-bottom flask, dissolve the ketone precursor (e.g., 500 mg) in a mixture of deoxygenated methanol and deoxygenated water (8:1 v/v, e.g., 8 mL MeOH and 1 mL H₂O).

-

To this solution, add ammonium formate (e.g., 1.10 g) and a catalytic amount of Pd/C.

-

Stir the reaction mixture at room temperature for approximately 20 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the catalyst.

-

The filtrate contains the racemic amine product, which can be further purified if necessary, though in many cases it is of high purity. A yield of approximately 92% can be expected.[1]

Protocol 2: Resolution of (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol describes the resolution of the racemic amine to obtain the desired (R)-enantiomer.

Materials:

-

(±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

-

(1R)-(-)-10-camphorsulfonic acid

-

Isopropanol

-

Water

-

Ammonia solution

Procedure:

-

Prepare a solution of racemic (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (e.g., 7.9 g) and (1R)-(-)-10-camphorsulfonic acid (e.g., 7.5 g) in isopropanol (e.g., 20 mL).

-

Stir the mixture for 30 minutes, during which a precipitate will form.

-

Separate the precipitate by filtration and wash it with a mixture of isopropanol and water.

-

The obtained solid is the tartarate salt of the (R)-enantiomer. Recrystallize this salt from a mixture of isopropanol and water to improve purity, yielding approximately 4.3 g of the salt.[2][3]

-

To obtain the free base, dissolve the salt (e.g., 4.3 g) in water (e.g., 25 mL).

-

Adjust the pH of the solution to 10 with ammonia and stir for 1 hour.

-

A precipitate of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide will form. Separate this by filtration, wash with water, and dry to yield the final product (approximately 2 g, representing a 25.31% molar yield from the racemate).[2][3]

Protocol 3: Synthesis of Tamsulosin

This protocol outlines the final condensation step to produce Tamsulosin.

Materials:

-

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

-

2-(o-ethoxyphenoxy)ethyl bromide

-

Triethyl phosphite

-

Sodium bicarbonate

Procedure:

-

In a round-bottomed flask, charge (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (e.g., 4.8 g), triethyl phosphite (e.g., 16 mL), and sodium bicarbonate (e.g., 2.8 g).

-

Stir the suspension until a complete solution is formed.

-

To this solution, add 2-(o-ethoxyphenoxy)ethyl bromide (e.g., 5.8 g).

-

The reaction mixture is then processed according to established methods to isolate and purify the Tamsulosin product.[2][3]

Visualizations

The following diagrams illustrate the synthetic workflows discussed.

Caption: Classical synthetic workflow for Tamsulosin.

Caption: Chemoenzymatic approach to Tamsulosin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2007004077A2 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]

- 5. WO2006019358A2 - Process for preparing tamsulosin - Google Patents [patents.google.com]

- 6. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02047B [pubs.rsc.org]

Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-Methoxy-5-methylbenzenesulfonamide in various sample matrices. The methodologies outlined below are designed to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.

Introduction

2-Methoxy-5-methylbenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of this analyte is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. This application note details two robust analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific quantitative data for this exact molecule is not extensively published, the protocols herein are based on established principles of analytical chemistry for sulfonamide-containing compounds and related analogs.

Analytical Methods Overview

A summary of the recommended analytical techniques and their typical performance characteristics is provided below.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Principle | Separation by reverse-phase chromatography and detection by UV absorbance. | Separation by reverse-phase chromatography and detection by mass-to-charge ratio. |

| Instrumentation | HPLC system with a UV/Vis detector. | LC system coupled to a triple quadrupole mass spectrometer. |

| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution). | Acetonitrile and water with 0.1% formic acid (gradient elution). |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection Wavelength | 240 nm[2] | MRM transitions (e.g., precursor ion > product ion) |

| Linearity (r²) | > 0.999 | > 0.999 |

| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL |

| Precision (%RSD) | < 2% | < 5% |

| Accuracy (% Recovery) | 98-102% | 95-105% |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results.[3][4] The choice of method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids)

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 1 mL of the sample onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.

Protocol 2: Protein Precipitation for Plasma/Serum Samples

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute in 200 µL of the mobile phase.

HPLC-UV Method

This method is suitable for the quantification of 2-Methoxy-5-methylbenzenesulfonamide in bulk materials and simple formulations.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

-

C18 reverse-phase column (4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 240 nm[2]

Procedure:

-

Prepare a stock solution of 2-Methoxy-5-methylbenzenesulfonamide (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Inject the prepared samples and calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the analyte in the samples from the calibration curve.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of 2-Methoxy-5-methylbenzenesulfonamide in complex matrices at low concentrations.[5]

Instrumentation:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3 min: 5% to 95% B

-

3-4 min: 95% B

-

4-4.1 min: 95% to 5% B

-

4.1-5 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a stable fragment ion.

Procedure:

-

Optimize the mass spectrometer parameters by infusing a standard solution of 2-Methoxy-5-methylbenzenesulfonamide.

-

Prepare a stock solution and a series of calibration standards (e.g., 1 ng/mL to 500 ng/mL) and quality control samples.

-

Process the samples using an appropriate sample preparation protocol.

-

Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

-

Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Caption: General workflow for the quantification of 2-Methoxy-5-methylbenzenesulfonamide.

References

- 1. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]

- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 2-Methoxy-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed proposed methodologies for the quantitative analysis of 2-Methoxy-5-methylbenzenesulfonamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As no specific validated methods for this compound are readily available in published literature, the following protocols are based on established analytical strategies for sulfonamides and related compounds.

High-Performance Liquid Chromatography (HPLC) Method

This application note describes a proposed isocratic reverse-phase HPLC method for the quantification of 2-Methoxy-5-methylbenzenesulfonamide. This method is designed to be a starting point for method development and validation.

Experimental Protocol: HPLC

a. Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of sulfonamides.

b. Reagents and Standards:

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or ultrapure water

-

Formic Acid: ACS reagent grade

-

2-Methoxy-5-methylbenzenesulfonamide Reference Standard: Of known purity

c. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common mobile phase for sulfonamide analysis. A starting composition of 40:60 (v/v) ACN:Water is recommended.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at 270 nm is a suitable starting point based on the chromophores in the molecule.

-

Injection Volume: 10 µL

d. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Methoxy-5-methylbenzenesulfonamide reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing 2-Methoxy-5-methylbenzenesulfonamide in the mobile phase to achieve a concentration within the calibration range. If the sample matrix is complex (e.g., biological fluids, formulations), a sample clean-up step such as solid-phase extraction (SPE) may be necessary.